molecular formula C18H18F3N5O4 B269664 1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B269664
M. Wt: 425.4 g/mol
InChI Key: RRFNBODQRSSBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as "Compound X," is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Compound X exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways involved in cellular processes such as inflammation, angiogenesis, and cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, as well as the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, reduction of inflammation, and modulation of immune responses. Studies have also suggested that Compound X may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound X is its potency and specificity, which allows for the selective inhibition of specific enzymes and signaling pathways. However, its high toxicity and low solubility can make it challenging to work with in lab experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for therapeutic applications.

Future Directions

There are several potential future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential therapeutic applications in various fields. Finally, the development of new derivatives of Compound X with improved pharmacokinetic properties could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

Compound X can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole, 4-(chloromethyl)benzoic acid, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, followed by the addition of trifluoroacetic acid. The final product is obtained through recrystallization and purification.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. Studies have shown that Compound X has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.

properties

Product Name

1-[4-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Molecular Formula

C18H18F3N5O4

Molecular Weight

425.4 g/mol

IUPAC Name

[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C18H18F3N5O4/c1-10-8-17(28,18(19,20)21)25(22-10)16(27)14-6-4-13(5-7-14)9-24-12(3)15(26(29)30)11(2)23-24/h4-7,28H,8-9H2,1-3H3

InChI Key

RRFNBODQRSSBGR-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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